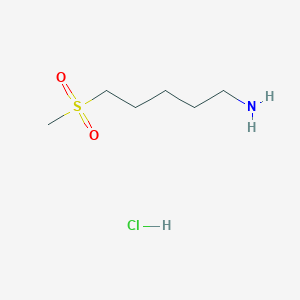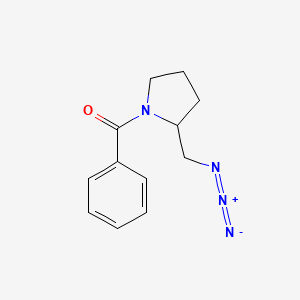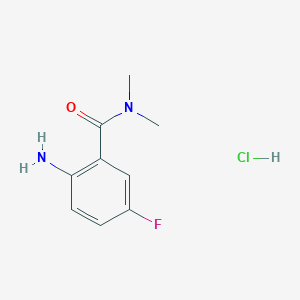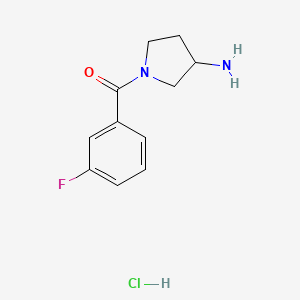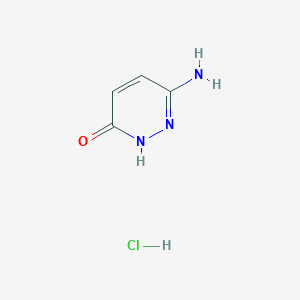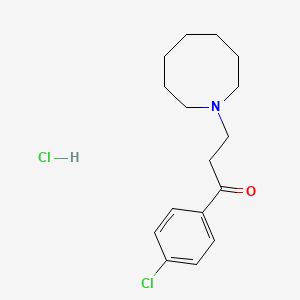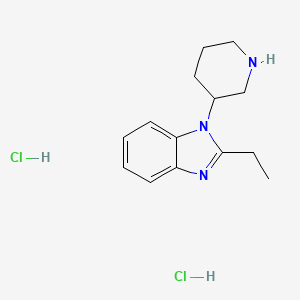
1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene
Descripción general
Descripción
“1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C10H12BrFO . It has a molecular weight of 247.11 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene” consists of a benzene ring substituted with bromo, fluoro, and 2-methylpropoxy groups . The exact positions of these substituents on the benzene ring can influence the compound’s chemical properties and reactivity.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structures related to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, such as those carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, have been synthesized and demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity in most cases was found to be superior to that of reference drugs, indicating the potential for developing new antimicrobial agents based on this structural framework (Liaras et al., 2011).
Radiopharmaceutical Synthesis
The synthesis of radiolabeled compounds, including those structurally related to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, for potential use in medical imaging has been explored. For example, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, demonstrating the feasibility of using such compounds as bifunctional labeling agents in the development of new radiopharmaceuticals (Namolingam et al., 2001).
Organometallic Synthesis
The utility of compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene, which shares a similar substitution pattern with 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene, in organometallic chemistry has been demonstrated. These compounds serve as versatile starting materials for the synthesis of organometallic intermediates, which can then be employed in various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Copolymerization Applications
Research has also explored the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted compounds, including those similar to 1-Bromo-3-fluoro-5-(2-methylpropoxy)benzene. These compounds have been copolymerized with styrene, and the resulting copolymers were characterized to understand their composition, structure, and thermal properties, indicating potential applications in materials science (Hussain et al., 2019).
Propiedades
IUPAC Name |
1-bromo-3-fluoro-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBKWNHHSDINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



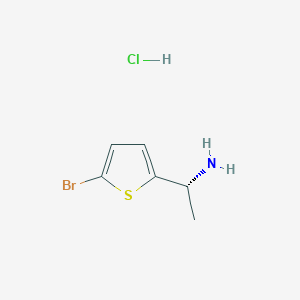
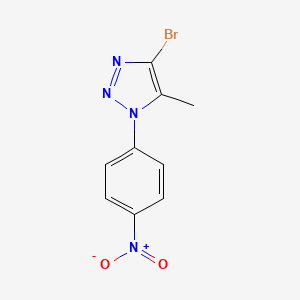
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

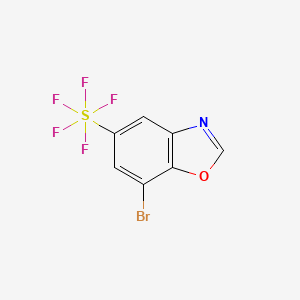
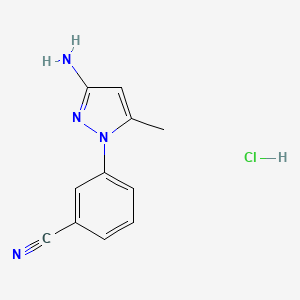
![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
